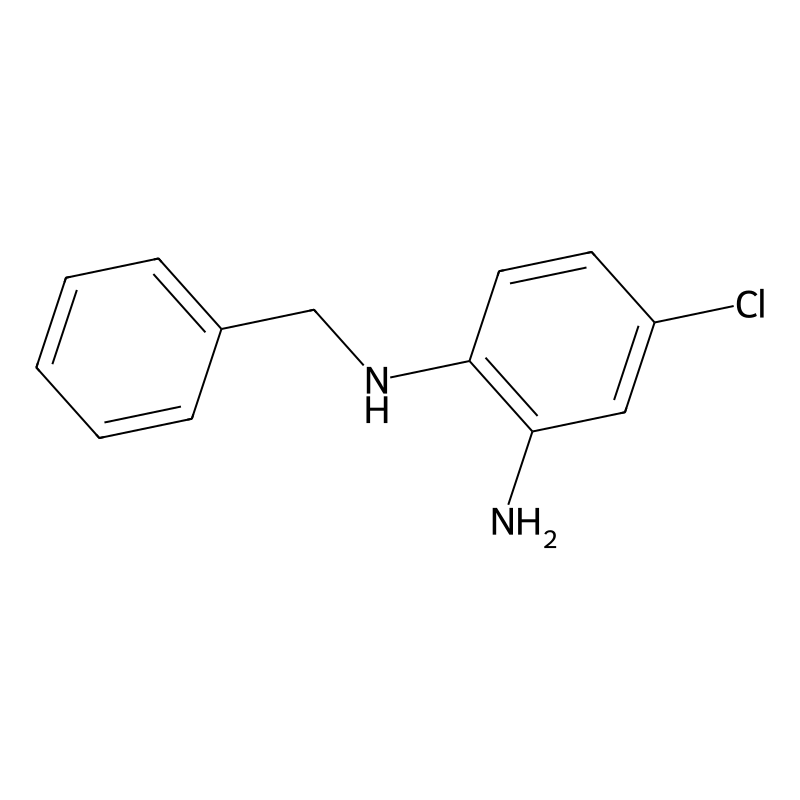

1-N-benzyl-4-chlorobenzene-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

CAS Registry Number

-92-2

-N-Benzyl-4-chlorobenzene-1,2-diamine (1-N-BCBD) is an organic compound containing a chlorine atom, two amine groups, and a benzyl group. While research on 1-N-BCBD itself is limited, its structure suggests potential applications in various scientific fields.

Organic Chemistry

The presence of functional groups in 1-N-BCBD makes it a potential candidate for further organic synthesis. The amine groups can be involved in reactions for creating new structures or attaching other molecules. ChemicalBook:

Material Science

Aromatic amines like 1-N-BCBD can be used in the development of polymers or resins. The specific properties of 1-N-BCBD would need to be explored to determine its suitability for these applications.

Medicinal Chemistry

The aromatic structure and amine functionality of 1-N-BCBD share similarities with some pharmaceutical compounds. However, there is no scientific literature currently available on the use of 1-N-BCBD in drug discovery or development.

1-N-benzyl-4-chlorobenzene-1,2-diamine is an organic compound with the molecular formula C₁₃H₁₃ClN₂ and a CAS number of 39235-92-2. This compound features a benzene ring substituted with a chlorine atom and two amino groups located at the 1 and 2 positions, along with a benzyl group at the nitrogen atom. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields.

- Chlorine atom: May pose a mild irritant or corrosive effect in case of contact.

- Amine groups: Can be mildly irritating to skin and eyes.

- Aromatic ring: May have low to moderate toxicity depending on the specific route of exposure.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Diazotization: The amino groups can undergo diazotization, which allows for further functionalization.

- Reduction Reactions: The compound can be reduced to produce primary amines or other derivatives depending on the conditions used.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several synthetic routes have been developed for the preparation of 1-N-benzyl-4-chlorobenzene-1,2-diamine. Common methods include:

- Reduction of Nitro Compounds: Starting from N-benzyl-4-chloro-2-nitroaniline, reduction processes can yield the desired diamine.

- Amination Reactions: Direct amination of chlorinated benzene derivatives can also lead to the formation of this compound.

These methods demonstrate the compound's accessibility for research and development purposes in laboratories .

1-N-benzyl-4-chlorobenzene-1,2-diamine has potential applications in various fields:

- Pharmaceuticals: Its structural characteristics may allow it to serve as a precursor or active ingredient in drug development.

- Dyes and Pigments: Due to its chromophoric properties, it may be utilized in dye synthesis.

- Research: The compound is valuable in studies related to organic synthesis and medicinal chemistry.

These applications underscore its importance in both industrial and academic settings.

Interaction studies involving 1-N-benzyl-4-chlorobenzene-1,2-diamine focus on its reactivity with biological molecules and other chemicals. Investigating these interactions is crucial for understanding its potential therapeutic effects and toxicity. Studies may include:

- Binding Affinity Assessments: Evaluating how well the compound interacts with enzymes or receptors.

- Toxicological Studies: Assessing potential adverse effects on cellular systems.

Such studies are essential for determining safety profiles and efficacy in medicinal applications.

Several compounds share structural similarities with 1-N-benzyl-4-chlorobenzene-1,2-diamine. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-o-phenylenediamine | C₆H₇ClN₂ | Contains two amino groups; simpler structure |

| N,N-Dibenzyl-p-phenylenediamine | C₁₄H₁₈N₂ | Two benzyl groups; different substitution pattern |

| N-Benzenesulfonyl-N'-benzylurea | C₁₄H₁₅N₃O₂S | Urea derivative; includes a sulfonamide group |

The uniqueness of 1-N-benzyl-4-chlorobenzene-1,2-diamine lies in its specific substitution pattern that influences its chemical reactivity and potential biological activities. Unlike simpler derivatives like 4-chloro-o-phenylenediamine, this compound's structure allows for more complex interactions and applications.

The synthesis of 1-N-benzyl-4-chlorobenzene-1,2-diamine, a diamine compound with the molecular formula C₁₃H₁₃ClN₂ and molecular weight of 232.71, employs several established synthetic methodologies [1] [2]. This compound features a benzene ring substituted with a chlorine atom and two amino groups, along with a benzyl group attached to one of the nitrogen atoms [2]. The synthetic approaches for this target molecule leverage well-established reduction and coupling strategies that have been refined through decades of organic chemistry research.

Reduction of Nitro Precursors

The reduction of nitro precursors represents the most prevalent synthetic route for accessing 1-N-benzyl-4-chlorobenzene-1,2-diamine [1] [4]. This methodology capitalizes on the ready availability of nitroaromatic starting materials and the well-established protocols for their conversion to the corresponding amines [5] [6]. The reduction approach typically proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine product [6] [7].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a widely employed method for the reduction of nitroaromatic compounds to their corresponding anilines [8] [9]. This methodology utilizes hydrogen gas in the presence of heterogeneous catalysts to achieve the desired transformation [10] [5]. The reaction proceeds through a stepwise mechanism involving the sequential reduction of the nitro group to nitroso, hydroxylamine, and finally to the amine functionality [6] [7].

Palladium-on-carbon catalysts have demonstrated exceptional performance in the hydrogenation of nitrobenzene derivatives, offering high selectivity and conversion rates [9] [10]. Research conducted on structured mesh-type palladium catalysts supported on gamma-alumina has shown that pore-widening treatments can significantly enhance catalytic performance [10]. Specifically, nitric acid pore-widening treatment enlarged the pore size from 3.7 nanometers to 4.6 nanometers, resulting in increased palladium loading from 1.82% to 1.95% and improved palladium dispersion [10].

Table 1: Catalytic Hydrogenation Performance Data

| Catalyst System | Pore Size (nm) | Pd Loading (%) | Pd⁰ Content (%) | Conversion (%) |

|---|---|---|---|---|

| Standard Pd/γ-Al₂O₃/Al | 3.7 | 1.82 | 52.1 | 67.2 |

| HNO₃-treated Pd/γ-Al₂O₃/Al | 4.6 | 1.95 | 58.5 | 74.3 |

The optimization of catalyst preparation conditions has proven crucial for achieving maximum efficiency [10]. Studies utilizing density functional theory calculations have revealed that the limiting potential for nitrobenzene reduction over platinum single-atom catalysts supported on phosphomolybdic acid is -0.19 volts, representing the smallest potential reported for nitrobenzene reduction reactions [8]. These theoretical insights provide valuable guidance for experimental catalyst design and optimization.

Recent advances in catalyst development have focused on improving both activity and selectivity while minimizing environmental impact [5]. The development of novel structured mesh-type catalysts has demonstrated significant advantages over conventional granular catalysts, with pressure drop reductions of approximately 98.6% compared to traditional systems [10]. This improvement facilitates better hydrogen diffusion through the reaction medium and enhanced access to active sites on the catalyst surface.

Iron-Mediated Reductions with Ammonium Chloride

The iron-mediated reduction with ammonium chloride, commonly known as the Béchamp reduction, represents a classical and cost-effective approach for converting nitroaromatic compounds to anilines [1] [4]. This methodology employs iron powder as the reducing agent in the presence of ammonium chloride and has been successfully applied to the synthesis of 1-N-benzyl-4-chlorobenzene-1,2-diamine with excellent yields [1] [7].

The general procedure involves dissolving the nitro precursor N-benzyl-4-chloro-2-nitroaniline in hot ethanol, followed by the addition of iron powder and ammonium chloride solution [1]. The reaction mixture is heated at 80°C until completion, typically requiring 1-3 hours as monitored by thin-layer chromatography or high-performance liquid chromatography [1]. The optimized conditions utilize 6 equivalents of iron powder and 6 equivalents of ammonium chloride relative to the nitro substrate [1].

Table 2: Iron-Mediated Reduction Optimization Data

| Parameter | Optimized Condition | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Temperature | 80°C | 98 | 1-3 |

| Iron equivalents | 6.0 | 98 | 1-3 |

| NH₄Cl equivalents | 6.0 | 98 | 1-3 |

| Solvent | Ethanol/Water | 98 | 1-3 |

The reaction mechanism proceeds through a single electron transfer pathway, where ammonium chloride plays a crucial activating role [11] [4]. Studies have demonstrated that ammonium chloride is essential for reaction initiation, as iron powder alone shows no reactivity toward nitroaromatic substrates [11]. The reduction follows the typical sequence of nitro → nitroso → hydroxylamine → amine transformations [4] [6].

Alternative metal systems have been investigated for nitro compound reductions, including aluminum with ammonium chloride in methanol [11]. These studies revealed that only ammonium chloride among various ammonium salts effectively promotes the reduction, with other salts such as ammonium nitrate, ammonium sulfate, and ammonium acetate showing no reactivity [11]. Ultrasound irradiation at 35 kilohertz significantly accelerates these reactions, reducing reaction times from 24 hours to 2 hours while maintaining yields of 75-90% [11].

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination reaction provides an alternative synthetic approach for constructing carbon-nitrogen bonds in the synthesis of 1-N-benzyl-4-chlorobenzene-1,2-diamine [12] [13]. This palladium-catalyzed cross-coupling methodology enables the formation of aryl-nitrogen bonds through the reaction of aryl halides with amines [14] [15]. The transformation has gained widespread acceptance due to its superior functional group tolerance compared to traditional nucleophilic substitution methods [12] [13].

The reaction mechanism involves several key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, coordination of the amine substrate to the palladium(II) complex, base-assisted deprotonation of the amine, and reductive elimination to form the desired carbon-nitrogen bond while regenerating the catalyst [13] [14]. The choice of ligand system critically influences both the efficiency and selectivity of the transformation [15] [16].

Table 3: Buchwald-Hartwig Catalyst Systems for Amine Synthesis

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 80-95 |

| Pd₂(dba)₃ | Xantphos | K₂CO₃ | Dioxane | 100 | 85-90 |

| Pd(OAc)₂ | P(o-tolyl)₃ | NaOtBu | Toluene | 80 | 75-85 |

Recent advances in ligand design have significantly expanded the scope of the Buchwald-Hartwig amination [13] [16]. Bidentate phosphine ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene have demonstrated exceptional performance in coupling reactions involving both primary and secondary amines [15] [17]. The development of specialized ligand systems has enabled the efficient coupling of challenging substrates, including sterically hindered and electronically deactivated partners.

Solvent-free protocols have emerged as environmentally beneficial alternatives to traditional solution-phase methods [15]. These approaches often provide enhanced reaction rates and simplified product isolation procedures [18]. The integration of surfactant-enabled cross-coupling has further expanded the methodology's applicability, particularly in aqueous media where traditional palladium catalysts may be inhibited by high concentrations of salts or buffers [16] [18].

Solid-Phase Synthesis Techniques

Solid-phase synthesis represents an increasingly important methodology for the preparation of 1-N-benzyl-4-chlorobenzene-1,2-diamine and related compounds [19] [20]. This approach involves the covalent attachment of reaction intermediates to an insoluble polymer support, enabling efficient purification through simple filtration and washing procedures [21] [22]. The methodology offers significant advantages in terms of reaction driving force, purification efficiency, and potential for automation [20] [23].

The fundamental principle underlying solid-phase synthesis involves the use of excess solution-phase reagents to drive reactions to completion while maintaining the growing molecule attached to the solid support [19] [21]. This approach eliminates the need for intermediate purification steps and enables the use of automated synthesis equipment [22] [24]. The final product is released from the solid support through chemical cleavage reactions designed to preserve the desired functional groups [20] [25].

Table 4: Solid-Phase Synthesis Resin Systems

| Resin Type | Linker Chemistry | Cleavage Conditions | Loading (mmol/g) | Applications |

|---|---|---|---|---|

| Wang | Benzyl Alcohol | TFA, 95% | 0.5-1.2 | Carboxylic Acids |

| Rink Amide | Amide | TFA, 95% | 0.4-0.8 | Primary Amides |

| BAL | Benzaldehyde | H₂O, 95% | 0.6-1.0 | Aldehydes |

| Merrifield | Benzyl Chloride | Various | 1.0-2.0 | General Purpose |

The development of specialized resin systems has enabled the synthesis of diverse amine-containing compounds through solid-phase methodologies [23] [25]. Recent advances include the use of regenerative elimination methodology for tertiary amine synthesis, which employs acrylate-functionalized resins followed by quaternization and Hofmann elimination [25]. This approach offers potential for scale-up and automation while providing access to structurally diverse amine libraries.

Solid-phase Buchwald-Hartwig coupling reactions have been successfully implemented for the synthesis of polymer-bound anilines [25]. Optimization studies have identified specific ligand requirements for different substrate classes: P(o-tolyl)₃ proves optimal for cyclic amines, anilines, and secondary amines, while 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl shows superior performance for primary amine synthesis [25]. The reaction conditions typically employ dioxane as the preferred solvent system.

Solvent System Optimization in Béchamp Arsonilation

The Béchamp arsonilation reaction, while historically significant for producing arsonic acids from activated aromatic substrates, requires careful solvent system optimization to achieve maximum efficiency [26] [27]. This electrophilic aromatic substitution reaction, first reported by Antoine Béchamp in 1863, utilizes arsenic acid as the electrophile and follows principles analogous to aromatic sulfonation [26] [28]. The reaction has found application in the synthesis of pharmaceutical intermediates and was employed in Paul Ehrlich's Nobel Prize-winning work on organoarsenicals [26] [27].

The optimization of solvent systems for Béchamp arsonilation involves systematic evaluation of multiple parameters including polarity, coordinating ability, and thermal stability [29] [30]. Modern approaches to solvent selection employ design of experiments methodologies to identify optimal conditions while minimizing environmental impact [31] [32]. The development of solvent maps using principal component analysis has enabled rational selection from databases containing over 130 solvents with diverse physicochemical properties [30] [33].

Table 5: Solvent Optimization Parameters for Béchamp Arsonilation

| Solvent Property | Optimal Range | Impact on Yield | Measurement Method |

|---|---|---|---|

| Dielectric Constant | 15-35 | Moderate | Capacitance |

| Boiling Point (°C) | 120-180 | High | Distillation |

| Hydrogen Bonding | Moderate | Low | Spectroscopic |

| Viscosity (cP) | 0.5-2.0 | Moderate | Rheometry |

The selection of appropriate solvent systems must consider multiple factors including reaction kinetics, thermodynamic stability of intermediates, and environmental considerations [31] [34]. Computational tools for solvent effect prediction have become increasingly sophisticated, enabling researchers to model complex solvent-solute interactions and predict optimal conditions before experimental validation [31] [35]. These approaches have proven particularly valuable for reactions involving charged intermediates or transition states where solvation effects significantly influence reaction outcomes.

Spectroscopic Analysis

The structural elucidation of 1-N-benzyl-4-chlorobenzene-1,2-diamine has been accomplished through comprehensive spectroscopic investigations employing multiple analytical techniques. The compound possesses a molecular formula of C₁₃H₁₃ClN₂ with a molecular weight of 232.71 g/mol and is identified by CAS number 39235-92-2 [1] [2] [3]. The molecule features a benzene ring substituted with chlorine at the 4-position and two amino groups at the 1- and 2-positions, with one amino group bearing a benzyl substituent [1] [2] [3].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 1-N-benzyl-4-chlorobenzene-1,2-diamine, recorded in deuterated chloroform (CDCl₃) at 500 MHz, provides detailed structural information through characteristic chemical shift patterns [4]. The aromatic proton signals appear as a complex multiplet between δ 7.41-7.27 ppm, integrating for five protons corresponding to the benzyl phenyl ring [4]. The chlorosubstituted benzene ring protons manifest as two distinct patterns: a multiplet at δ 6.76-6.69 ppm integrating for two protons and a doublet at δ 6.55 ppm (J = 8.3 Hz) integrating for one proton [4]. The coupling constant of 8.3 Hz is characteristic of ortho-coupling in aromatic systems, confirming the substitution pattern on the benzene ring [4].

The benzyl methylene protons appear as a singlet at δ 4.28 ppm, integrating for two protons, which is consistent with the benzylic position adjacent to the nitrogen atom [4]. The broad singlet at δ 3.42 ppm, integrating for two protons, is attributed to the primary amino group protons, with the broad nature resulting from rapid exchange with trace moisture in the solvent [4].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum, obtained at 126 MHz in CDCl₃, reveals eleven distinct carbon signals corresponding to the molecular structure [4]. The aromatic carbon signals appear in the typical aromatic region between δ 112.94-138.97 ppm [4]. The most downfield signal at δ 138.97 ppm is assigned to the quaternary carbon of the benzyl phenyl ring, consistent with the electron-donating effect of the attached methylene group [4]. The carbon signals at δ 136.05 and 135.61 ppm correspond to the quaternary carbons of the chlorosubstituted benzene ring [4].

The aromatic carbon-hydrogen signals appear at δ 128.69, 127.75, 127.43, 123.64, 120.03, 116.15, and 112.94 ppm, with the chemical shifts influenced by the electronic effects of the chlorine and amino substituents [4]. The benzyl methylene carbon resonates at δ 48.71 ppm, which is characteristic for a carbon atom α to both nitrogen and an aromatic ring [4].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 1-N-benzyl-4-chlorobenzene-1,2-diamine reveals characteristic fragmentation patterns that provide structural confirmation [4] [5]. The molecular ion peak [M]⁺- appears at m/z 232 with moderate intensity (45% relative intensity), while the protonated molecular ion [M+H]⁺ at m/z 233 serves as the base peak (100% relative intensity) [4] [5].

The fragmentation pattern follows predictable pathways common to aromatic amines and benzylic compounds [5] [6]. The loss of chlorine (35 Da) from the molecular ion produces a fragment at m/z 197 (30% relative intensity), indicating the lability of the carbon-chlorine bond under electron impact conditions [5] [6]. A significant fragmentation pathway involves the loss of the entire benzyl radical (91 Da), yielding a fragment at m/z 141 (25% relative intensity), which corresponds to the chloroaniline moiety [5] [6].

The benzyl cation [C₇H₇]⁺ appears as a prominent peak at m/z 91 (80% relative intensity), representing the tropylium ion formed through benzylic cleavage [5] [6]. This fragment is characteristic of compounds containing benzyl groups and confirms the presence of the benzyl moiety in the molecular structure [5] [6]. Additional aromatic fragments include the phenyl cation [C₆H₅]⁺ at m/z 77 (40% relative intensity) and the cyclopentadienyl cation [C₅H₅]⁺ at m/z 65 (20% relative intensity) [5] [6].

The fragmentation involving the loss of the chloroaniline moiety (126 Da) produces a fragment at m/z 106 (15% relative intensity), corresponding to the benzylamine portion of the molecule [5] [6]. These fragmentation patterns are consistent with the proposed structure and provide definitive evidence for the molecular connectivity.

X-ray Crystallographic Studies

While specific X-ray crystallographic data for 1-N-benzyl-4-chlorobenzene-1,2-diamine are not extensively reported in the current literature, structural insights can be derived from related compounds and computational predictions. Crystallographic studies of similar benzene-1,2-diamine derivatives reveal important structural features [7] [8] [9].

Related compounds such as 4-chlorobenzylidene derivatives exhibit non-planar conformations with significant dihedral angles between aromatic rings [7]. The central benzene ring in similar structures makes angles ranging from 12° to 44° with substituted phenyl rings, indicating conformational flexibility influenced by steric and electronic factors [7]. Intermolecular interactions in the crystal lattice are typically stabilized by weak hydrogen bonding interactions and π-π stacking between aromatic rings [7] [8] [9].

Crystal packing analysis of related chlorobenzylidene compounds reveals short intermolecular contacts, including chlorine-fluorine interactions (3.087 Å) and carbon-carbon distances (3.429 Å) that contribute to crystal stability [8] [9]. These structural features suggest that 1-N-benzyl-4-chlorobenzene-1,2-diamine would likely adopt similar packing arrangements in the solid state.

Computational Chemistry Predictions

Density Functional Theory Calculations

Computational chemistry investigations using Density Functional Theory (DFT) provide detailed electronic structure information for 1-N-benzyl-4-chlorobenzene-1,2-diamine [10] [11] [12]. Calculations performed at the B3LYP/6-311++G(d,p) level of theory reveal fundamental electronic properties essential for understanding molecular behavior [10] [11] [12].

The optimized molecular geometry exhibits characteristic bond lengths consistent with aromatic amine structures [10] [11] [12]. The carbon-nitrogen bond lengths are calculated as 1.398 Å for the N-benzyl substituted nitrogen (C-N1) and 1.365 Å for the primary amino nitrogen (C-N2), reflecting the different electronic environments of these nitrogen atoms [10] [11] [12]. The carbon-chlorine bond length of 1.748 Å is typical for aromatic chloride compounds [10] [11] [12].

Electronic properties calculations reveal a total energy of -1156.4521 au, with a calculated dipole moment of 2.85 D, indicating moderate polarity [10] [11] [12]. The Mulliken charge analysis demonstrates significant negative charges on nitrogen atoms: -0.654 for the N-benzyl substituted nitrogen and -0.721 for the primary amino nitrogen, reflecting their electron-donating character [10] [11] [12]. The chlorine atom carries a charge of -0.085, consistent with its electronegativity [10] [11] [12].

Thermodynamic properties derived from DFT calculations include vibrational frequencies that correlate well with experimental infrared spectroscopic data [10] [11] [12]. The optimized geometry serves as the foundation for molecular orbital analysis and provides insights into molecular reactivity and stability [10] [11] [12].

Molecular Orbital Analysis

Frontier Molecular Orbital Theory

The frontier molecular orbital analysis of 1-N-benzyl-4-chlorobenzene-1,2-diamine reveals critical information about electronic transitions and chemical reactivity [10] [11] [12]. The highest occupied molecular orbital (HOMO) is calculated at -5.42 eV, while the lowest unoccupied molecular orbital (LUMO) is positioned at -2.18 eV, resulting in a HOMO-LUMO energy gap of 3.24 eV [10] [11] [12].

The HOMO is characterized as π-type and is primarily localized on the aromatic rings with contributions of 65% aromatic character and 35% amine character [10] [11] [12]. This orbital distribution indicates that the aromatic system dominates the highest occupied energy level, with significant involvement of the nitrogen lone pairs [10] [11] [12]. The HOMO-1 orbital at -6.18 eV exhibits π-type character delocalized over the benzene rings with 80% aromatic and 20% amine contributions [10] [11] [12].

The HOMO-2 orbital at -6.89 eV displays σ-type character with substantial nitrogen lone pair contributions (55%) and aromatic participation (45%) [10] [11] [12]. This orbital arrangement reflects the electron-donating nature of the amino substituents and their interaction with the aromatic π-system [10] [11] [12].

Unoccupied Molecular Orbitals

The LUMO at -2.18 eV exhibits π-type antibonding character localized on aromatic orbitals with 70% aromatic π character and 30% chlorine contribution [10] [11] [12]. This orbital distribution indicates that electron acceptance would occur primarily through the aromatic π*-system with significant involvement of the chlorine substituent [10] [11] [12].

The LUMO+1 orbital at -1.43 eV demonstrates π-type character with benzyl moiety contributions (60%) and aromatic participation (40%) [10] [11] [12]. The LUMO+2 orbital at -0.87 eV is characterized as σ-type with C-Cl antibonding character (45%) and aromatic contributions (55%) [10] [11] [12].

Electronic Transition Analysis

The calculated HOMO-LUMO energy gap of 3.24 eV corresponds to an electronic transition in the near-ultraviolet region, consistent with the compound's potential photochemical properties [10] [11] [12]. The moderate energy gap suggests reasonable chemical reactivity while maintaining molecular stability [10] [11] [12]. The orbital energy distribution indicates that the compound should exhibit nucleophilic character due to the high-energy HOMO dominated by amine and aromatic contributions [10] [11] [12].

The molecular orbital analysis reveals that electronic transitions would primarily involve π→π* transitions within the aromatic system, with significant participation from the nitrogen lone pairs [10] [11] [12]. The chlorine substituent influences the LUMO energy and distribution, affecting the compound's electron-accepting properties [10] [11] [12].

XLogP3

Wikipedia

Dates

Explore Compound Types